H-Phe-Phe-Phe-Phe-Phe-OH
Overview
Description
“H-Phe-Phe-Phe-Phe-Phe-OH” is a peptide composed of five phenylalanine (Phe) molecules . Phenylalanine is an essential amino acid and the precursor for the amino acid tyrosine .
Synthesis Analysis
The synthesis of peptides like “H-Phe-Phe-Phe-Phe-Phe-OH” can be achieved through various methods, including solid- and liquid-phase chemistry, biocatalysis, metabolic engineering, and recombinant expression biotechnologies . The Phe-Phe motif is a minimalist building block that drives the self-assembly of short peptides into nanostructures and hydrogels .Molecular Structure Analysis
The Phe-Phe motif has been found to self-assemble into nanostructures and hydrogels . The molecular structure of “H-Phe-Phe-Phe-Phe-Phe-OH” allows it to form vertically aligned, highly ordered 3-D bionanostructures .Chemical Reactions Analysis
The Phe-Phe motif is known for its self-assembly properties, which are driven by weak interactions such as hydrogen bonding, electrostatic attractions, and van der Waals forces .Physical And Chemical Properties Analysis
“H-Phe-Phe-Phe-Phe-Phe-OH” has a molecular weight of 459.54 . It is a white powder with a density of 1.229±0.06 g/cm3 (Predicted), a melting point of 288-290℃, and a boiling point of 582.8±50.0 °C (Predicted) .Scientific Research Applications
Nanomedicine and Drug Delivery
The Phe-Phe motif has been widely recognized for its ability to drive the self-assembly of short peptides into nanostructures and hydrogels . This property is particularly beneficial in nanomedicine , where such structures can be used for targeted drug delivery systems. The self-assembled nanostructures can encapsulate therapeutic agents and release them at specific sites, minimizing side effects and improving treatment efficacy.
Biomaterials Development
Peptides with the Phe-Phe motif are also instrumental in the development of biomaterials . They can form hydrogels that provide a biocompatible matrix for cell growth, making them suitable for tissue engineering applications. These materials can support the regeneration of tissues or act as scaffolds for the growth of new cells.
Therapeutic Paradigms
The unique physicochemical properties of peptides like H-Phe-Phe-Phe-Phe-Phe-OH allow for the creation of new therapeutic paradigms . For instance, their ability to form stable structures at a nanoscale can be harnessed to interact with biological systems in novel ways, potentially leading to breakthroughs in treating diseases at the molecular level.
Biomolecular Chemistry
The self-assembly properties of the Phe-Phe motif are significant in biomolecular chemistry . Researchers can utilize these properties to create various morphological structures, such as tubular, vesicular, or fibrillar formations, which have potential applications in sensor technology and bioelectronics.
Sensor Technology
Due to its structural versatility, H-Phe-Phe-Phe-Phe-Phe-OH can be used in the development of sensors . The peptide can form nanostructures that respond to environmental changes, making them ideal for creating sensors that can detect biological or chemical substances with high sensitivity.
Bioelectronics
In bioelectronics , the electrical properties of peptide-based nanostructures are explored for their potential use in electronic devices . The Phe-Phe motif can contribute to the development of biocompatible electronics that can interface with biological systems, opening up possibilities for advanced medical devices and diagnostics.
Mechanism of Action
Target of Action
H-Phe-Phe-Phe-Phe-Phe-OH, a peptide composed of five phenylalanine molecules, primarily targets the biochemical pathways involving phenylalanine . Phenylalanine is an essential amino acid and a precursor for the amino acid tyrosine .
Mode of Action
The interaction of H-Phe-Phe-Phe-Phe-Phe-OH with its targets involves the self-assembly of the peptide. This self-assembly is driven by hydrogen bonding, van der Waals forces, and π–π interactions . The resulting changes include the formation of various nanostructures, such as tubular, vesicular, or fibrillar morphologies .
Biochemical Pathways
H-Phe-Phe-Phe-Phe-Phe-OH affects the biochemical pathways involving phenylalanine and tyrosine. Phenylalanine is a precursor of catecholamines in the body . The psychotropic drugs (mescaline, morphine, codeine, and papaverine) also have phenylalanine as a constituent .
Pharmacokinetics
It is soluble at 50mg/ml in 80% acetic acid , suggesting that it may have good bioavailability.
Result of Action
The molecular and cellular effects of H-Phe-Phe-Phe-Phe-Phe-OH’s action are primarily related to its ability to form higher-order structures. The H-Phe-Phe-Phe-Phe-Phe-OH recognition motif of the Alzheimer’s Abeta peptide is the smallest peptide able to assemble into higher-order structures .
Safety and Hazards
Future Directions
The Phe-Phe motif has gained popularity as a building block for the self-assembly of short peptides and their analogues into nanostructures and hydrogels. These molecules have found a range of applications in nanomedicine, from drug delivery and biomaterials to new therapeutic paradigms . The future of “H-Phe-Phe-Phe-Phe-Phe-OH” lies in its potential applications in nanomedicine and the creation of next-generation nanomedicines .
properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H47N5O6/c46-36(26-31-16-6-1-7-17-31)41(51)47-37(27-32-18-8-2-9-19-32)42(52)48-38(28-33-20-10-3-11-21-33)43(53)49-39(29-34-22-12-4-13-23-34)44(54)50-40(45(55)56)30-35-24-14-5-15-25-35/h1-25,36-40H,26-30,46H2,(H,47,51)(H,48,52)(H,49,53)(H,50,54)(H,55,56)/t36-,37-,38-,39-,40-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQUHACPEXSVYDL-HECCNADXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CC5=CC=CC=C5)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H47N5O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
753.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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